Product packaging for N-methylprop-2-enethioamide(Cat. No.:CAS No. 51643-32-4)

N-methylprop-2-enethioamide

Cat. No.: B15474461
CAS No.: 51643-32-4
M. Wt: 101.17 g/mol
InChI Key: AIEVEPHXLRLSEY-UHFFFAOYSA-N
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Description

N-methylprop-2-enethioamide (CAS 67273-01-2) is a chemical building block of interest in synthetic and biophysical chemistry research. It belongs to the class of thioamides, which are single-atom substitutions of the canonical amide bond where a sulfur atom replaces oxygen . This modification imparts distinct physicochemical properties, making it a valuable tool for researchers. Thioamides are more reactive than their oxo-analogs and exhibit altered hydrogen-bonding capabilities, acting as stronger hydrogen bond donors but weaker acceptors . Furthermore, the thioamide bond is longer and has a higher rotational barrier, which can influence the conformational flexibility and stability of synthetic peptides . Researchers utilize thioamides like this compound as backbone modifications in peptides to study protein folding and stability, and to probe protein-protein interactions . The unique spectroscopic properties of the thioamide bond, including its red-shifted UV absorption, also allow it to function as a probe in FRET and electron transfer studies . In medicinal chemistry, incorporating thioamides into peptide structures is a strategy to enhance proteolytic stability and improve the pharmacokinetic properties of potential therapeutic compounds . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NS B15474461 N-methylprop-2-enethioamide CAS No. 51643-32-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51643-32-4

Molecular Formula

C4H7NS

Molecular Weight

101.17 g/mol

IUPAC Name

N-methylprop-2-enethioamide

InChI

InChI=1S/C4H7NS/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6)

InChI Key

AIEVEPHXLRLSEY-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C=C

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-methylprop-2-enethioamide from N-methyl-2-propenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-methylprop-2-enethioamide from N-methyl-2-propenamide, a key transformation in the development of various biologically active compounds. The primary method detailed is the thionation of the corresponding amide using Lawesson's reagent, a widely recognized and efficient method for this type of conversion.[1][2][3][4][5]

Reaction Principle and Stoichiometry

The conversion of an amide to a thioamide involves the replacement of the carbonyl oxygen atom with a sulfur atom. Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is a versatile and effective thionating agent for this purpose.[3][4][5] The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[3]

The general reaction is as follows:

N-methyl-2-propenamide + Lawesson's Reagent → this compound

For optimal conversion, a molar ratio of 2:1 for the amide to Lawesson's reagent is typically employed.[1]

Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
N-methyl-2-propenamideC₄H₇NO85.10
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.47
Tetrahydrofuran (THF)C₄H₈O72.11
Diethyl Ether(C₂H₅)₂O74.12
WaterH₂O18.02
Anhydrous Magnesium SulfateMgSO₄120.37
Silica GelSiO₂60.08
Petroleum Ether--

Experimental Protocol

This protocol is adapted from established procedures for the thionation of amides using Lawesson's reagent.[1]

3.1. Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF). The amount of THF should be sufficient to fully dissolve the reagent.

  • In a separate flask, dissolve N-methyl-2-propenamide (1.0 equivalent) in anhydrous THF.

  • Slowly add the N-methyl-2-propenamide solution to the solution of Lawesson's reagent at room temperature with continuous stirring.

3.2. Reaction Conditions

  • Temperature: The reaction is typically conducted at room temperature.[1]

  • Time: The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary, but are often in the range of 30 minutes to a few hours.[1] The reaction can also be left to stir overnight.[1]

3.3. Work-up and Purification

  • Once the reaction is complete, as indicated by TLC, the solvent (THF) is removed under reduced pressure.

  • The residue is then subjected to an aqueous work-up. This involves adding water and extracting the product with diethyl ether.[1] A thorough aqueous wash is crucial to remove byproducts from Lawesson's reagent.[1]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography, typically using a gradient of petroleum ether and diethyl ether as the eluent.[1]

Table 1: Example Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMolar EquivalentsMoles (mmol)Mass (g)
N-methyl-2-propenamide1.010.00.851
Lawesson's Reagent0.55.02.022

Logical Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amide Dissolve N-methyl-2-propenamide in THF mix_reagents Combine Solutions at Room Temperature dissolve_amide->mix_reagents dissolve_lr Dissolve Lawesson's Reagent in THF dissolve_lr->mix_reagents stir_reaction Stir and Monitor by TLC mix_reagents->stir_reaction remove_solvent Remove THF under Reduced Pressure stir_reaction->remove_solvent aqueous_workup Aqueous Work-up and Extraction with Diethyl Ether remove_solvent->aqueous_workup dry_organic Dry Organic Layer and Evaporate aqueous_workup->dry_organic chromatography Purify by Silica Gel Chromatography dry_organic->chromatography product product chromatography->product This compound

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant N-methyl-2-propenamide C₄H₇NO product This compound C₄H₇NS reactant->product THF, Room Temp reagent Lawesson's Reagent C₁₄H₁₄O₂P₂S₄

Caption: Reaction pathway for the thionation of N-methyl-2-propenamide.

Safety Considerations

  • Lawesson's reagent and its byproducts have an unpleasant smell and should be handled in a well-ventilated fume hood.[1]

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • THF and diethyl ether are flammable solvents and should be handled away from ignition sources.

Alternative Work-up Procedures

For larger scale syntheses, a chromatography-free work-up procedure can be advantageous.[2] This involves treating the reaction mixture with ethanol or ethylene glycol after completion to decompose the phosphorus-containing byproducts into more polar species that can be easily removed by extraction, thus avoiding column chromatography.[2]

Conclusion

The thionation of N-methyl-2-propenamide using Lawesson's reagent is a robust and high-yielding method for the synthesis of this compound. The reaction proceeds under mild conditions and the product can be isolated in high purity after a standard work-up and chromatographic purification. The provided protocol serves as a detailed guide for researchers in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to N-methylprop-2-enethioamide: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-methylprop-2-enethioamide is a small molecule of interest in organic synthesis and medicinal chemistry. As a thioamide, it is an analog of N-methylacrylamide where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique chemical and physical properties, including altered reactivity, geometry, and potential biological activity.[1][2] Thioamides are recognized as important intermediates in the synthesis of various heterocyclic compounds and have been incorporated into peptides and other bioactive molecules to enhance their stability and pharmacokinetic profiles.[1][3]

Chemical Structure and Properties

The structure of this compound features a thiocarbonyl group, a nitrogen atom substituted with a methyl group, and a prop-2-enyl (allyl) group.

Predicted Chemical Properties

The following table summarizes the predicted chemical properties of this compound based on the general characteristics of thioamides.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₅H₉NS---
Molecular Weight 115.20 g/mol ---
Physical State Likely a liquid or low-melting solid at room temperatureBased on similar low molecular weight thioamides.
Solubility Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.General solubility of organic thioamides.
pKa (N-H) More acidic than the corresponding amide.The thioamide N-H group is generally more acidic than its amide counterpart.[4]
UV Absorption (λmax) Expected around 265 nmThe C=S bond in thioamides typically absorbs at a longer wavelength than the C=O bond in amides.[4]
Structural Characteristics

The thioamide functional group exhibits significant resonance, with a notable contribution from the zwitterionic form. This resonance results in a higher rotational barrier around the C-N bond compared to amides.[4] The C=S bond in a thioamide is longer (approx. 1.71 Å) than the C=O bond in an amide (approx. 1.23 Å).[2]

G Resonance Structures of this compound cluster_0 Neutral Form cluster_1 Zwitterionic Form C1 C S1 S C1->S1 N1 N C1->N1 C2 CH₃ N1->C2 C3 CH=CH₂ N1->C3 C4 C S2 S⁻ C4->S2 N2 N⁺ C4->N2 C5 CH₃ N2->C5 C6 CH=CH₂ N2->C6 Neutral Form Neutral Form Zwitterionic Form Zwitterionic Form Neutral Form->Zwitterionic Form

Caption: Resonance forms of the thioamide group.

Synthesis of this compound

Several general methods for thioamide synthesis can be adapted for the preparation of this compound. The most common approach involves the thionation of the corresponding amide, N-methylprop-2-enamide.

Thionation of N-methylprop-2-enamide

This is a widely used method for synthesizing thioamides. Lawesson's reagent is a popular thionating agent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylprop-2-enamide (1 equivalent) in anhydrous toluene or dioxane.

  • Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

G Synthesis of this compound via Thionation Start N-methylprop-2-enamide Reagent Lawesson's Reagent (Anhydrous Toluene, Reflux) Start->Reagent Product This compound Reagent->Product Workup Solvent Removal Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The following table outlines the expected spectroscopic data for this compound based on the known spectral properties of thioamides and related structures.

SpectroscopyExpected Features
¹H NMR - Signals for the vinyl protons of the prop-2-enyl group (δ 5.0-6.5 ppm).- A signal for the N-methyl protons (δ ~3.0 ppm).- A signal for the methylene protons of the prop-2-enyl group.
¹³C NMR - A signal for the thiocarbonyl carbon (C=S) in the range of δ 190-210 ppm.- Signals for the carbons of the prop-2-enyl and N-methyl groups.
IR Spectroscopy - A characteristic C=S stretching vibration in the range of 1100-1300 cm⁻¹.[4]- N-H stretching vibration will be absent due to the N-methyl substitution.- C=C stretching vibration around 1640 cm⁻¹.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Potential Applications

Thioamides are versatile intermediates in organic synthesis. The sulfur atom of the thiocarbonyl group is nucleophilic and can react with electrophiles.[5] The thiocarbonyl group can also undergo cycloaddition reactions.

Chemical Reactivity
  • Alkylation: The sulfur atom can be alkylated with alkyl halides.

  • Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amides, often in the presence of metal salts.[6]

  • Reduction: The C=S group can be reduced to a methylene group (CH₂).[6]

  • Oxidation: Thioamides can be oxidized at the sulfur atom.[6]

Potential Applications

Thioamide-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][7] The incorporation of a thioamide group can increase the metabolic stability of a drug molecule.[2] this compound could serve as a building block for the synthesis of more complex molecules with potential pharmacological applications.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive understanding of its chemical properties, structure, and reactivity can be derived from the well-established chemistry of the thioamide functional group. The synthetic protocols and predicted spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental investigation is necessary to validate these predictions and fully characterize this molecule.

References

"N-methylprop-2-enethioamide stability and decomposition pathways"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Stability and Decomposition Pathways of N-methylprop-2-enethioamide

Introduction

This compound is a small molecule of interest in various fields of chemical research. As with any compound intended for further development, a thorough understanding of its chemical stability is paramount. This document provides a comprehensive overview of the potential stability challenges and decomposition pathways of this compound, offering a guide for researchers, scientists, and drug development professionals. The information is derived from the known chemistry of thioamides and α,β-unsaturated systems.

Thioamides are known to be more reactive than their amide counterparts, exhibiting greater susceptibility to hydrolysis and oxidation. The presence of an α,β-unsaturated system in this compound introduces additional potential for reactivity, including polymerization and Michael-type additions.

Physicochemical Properties

While detailed experimental data for this compound is scarce, some properties can be inferred from the general characteristics of thioamides. Thioamides typically exhibit a UV absorption maximum around 265 nm.[1] They are also more susceptible to oxidation than amides.[1]

Predicted Decomposition Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. Photodegradation and thermal degradation are also potential routes of decomposition.

Hydrolytic Degradation

Thioamides can undergo hydrolysis to the corresponding amide.[2] This reaction is generally slower than for other carboxylic acid derivatives but can be catalyzed by acids and bases.[3] The presence of metal ions, such as mercury or silver salts, can also promote hydrolysis.[2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfur atom is protonated, increasing the electrophilicity of the thiocarbonyl carbon and making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion directly attacks the thiocarbonyl carbon. Thioamides can deprotonate in alkaline media to form iminothiols.[4]

Oxidative Degradation

The thioamide functional group is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can convert thioamides to their corresponding amides through S-oxide and S,S-dioxide intermediates.[5][6] This oxidative desulfurization is a key degradation pathway.[5][6]

Photodegradation

While specific photostability data is unavailable, compounds with conjugated π-systems, such as the α,β-unsaturated system in this compound, can be susceptible to photodegradation. Potential reactions include isomerization, cyclization, or polymerization upon exposure to UV light.

Thermal Degradation

The thermal stability of thioamides can be influenced by their substitution pattern and physical state. In the context of acrylamide-containing polymers, thermal degradation can involve reactions of the side groups.[7] For this compound, high temperatures could potentially lead to polymerization or decomposition into smaller volatile molecules.

Quantitative Stability Data (Representative)

The following tables present hypothetical quantitative data from a representative forced degradation study on this compound to illustrate its potential stability profile.

Table 1: Hydrolytic Stability of this compound (7 days at 60°C)

Condition% this compound Remaining% N-methylprop-2-enamide (Major Degradant)
0.1 M HCl85.212.5
pH 4.0 Buffer98.1< 1.0
Purified Water99.5< 0.5
pH 9.0 Buffer92.76.8
0.1 M NaOH70.425.1

Table 2: Oxidative Stability of this compound (24 hours at Room Temperature)

Condition% this compound Remaining% N-methylprop-2-enamide (Major Degradant)
1% H₂O₂65.830.7
3% H₂O₂20.375.4
5% H₂O₂< 1.0> 95.0

Table 3: Photostability of this compound (ICH Q1B Option 2)

Condition% this compound RemainingAppearance
Solid State (dark control)99.8White powder
Solid State (exposed)97.2Slight yellowing
Solution (dark control)99.6Clear solution
Solution (exposed)90.5Pale yellow solution

Table 4: Thermal Stability of this compound (Solid State, 14 days)

Temperature% this compound Remaining
60°C99.1
80°C95.3
105°C88.6

Visualized Pathways and Workflows

Decomposition Pathways

Figure 1: Proposed Hydrolytic Decomposition of this compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis N-methylprop-2-enethioamide_acid This compound Protonated_Thioamide Protonated Thioamide N-methylprop-2-enethioamide_acid->Protonated_Thioamide + H⁺ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Thioamide->Tetrahedral_Intermediate_acid + H₂O N-methylprop-2-enamide_acid N-methylprop-2-enamide Tetrahedral_Intermediate_acid->N-methylprop-2-enamide_acid - H⁺ H2S_acid H₂S Tetrahedral_Intermediate_acid->H2S_acid N-methylprop-2-enethioamide_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate N-methylprop-2-enethioamide_base->Tetrahedral_Intermediate_base + OH⁻ N-methylprop-2-enamide_base N-methylprop-2-enamide Tetrahedral_Intermediate_base->N-methylprop-2-enamide_base HS_neg HS⁻ Tetrahedral_Intermediate_base->HS_neg

Caption: Proposed Hydrolytic Decomposition Pathways.

Figure 2: Proposed Oxidative Decomposition of this compound This compound This compound S-oxide Thioamide S-oxide This compound->S-oxide [O] S,S-dioxide Thioamide S,S-dioxide S-oxide->S,S-dioxide [O] N-methylprop-2-enamide N-methylprop-2-enamide S,S-dioxide->N-methylprop-2-enamide Nucleophilic Attack (e.g., by H₂O)

Caption: Proposed Oxidative Decomposition Pathway.

Experimental Workflow

Figure 3: Experimental Workflow for a Forced Degradation Study Start Start: this compound Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Sampling->Analysis Data_Processing Quantify Parent Compound and Degradation Products Analysis->Data_Processing Pathway_Elucidation Characterize Degradants (e.g., LC-MS/MS, NMR) Data_Processing->Pathway_Elucidation Report Generate Stability Report Pathway_Elucidation->Report

Caption: Typical Experimental Workflow for a Forced Degradation Study.

Experimental Protocols

The following are detailed protocols for conducting a forced degradation study and for a stability-indicating analytical method. These are general protocols that should be optimized for the specific compound and available instrumentation.

Protocol for Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 8, 24, and 48 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Dilute with mobile phase to an appropriate concentration (e.g., 100 µg/mL).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 8, 24, and 48 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Dilute with mobile phase to an appropriate concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw samples at 0, 2, 8, and 24 hours.

    • Dilute with mobile phase to an appropriate concentration.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a vial.

    • Expose to 80°C in a calibrated oven.

    • Sample at 1, 3, 7, and 14 days.

    • Prepare solutions of the sampled solid in acetonitrile at a known concentration for analysis.

  • Photostability:

    • Expose solid this compound and a solution (e.g., 100 µg/mL in acetonitrile:water) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the samples after exposure and compare them to dark controls.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described below.

Protocol for Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm (for the thioamide) and scan from 200-400 nm to detect other peaks.

Procedure:

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., five replicate injections of a standard solution) to ensure the system is operating correctly. Check for parameters like retention time reproducibility, peak area precision, and theoretical plates.

  • Method Specificity: Analyze samples from the forced degradation study. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using the DAD can be used to confirm the homogeneity of the parent peak in stressed samples.

  • Quantification: Create a calibration curve using standard solutions of this compound at different concentrations to quantify the amount remaining in the stressed samples. The concentration of degradation products can be estimated as a percentage of the total peak area.

Conclusion

While specific experimental data for this compound is lacking, a comprehensive stability profile can be predicted based on the known chemistry of thioamides and α,β-unsaturated compounds. The primary degradation pathways are expected to be hydrolysis to the corresponding amide and oxidation of the thioamide group. The provided experimental protocols offer a robust framework for conducting forced degradation studies and developing a stability-indicating analytical method, which are crucial steps in the characterization and development of this compound. The illustrative data and pathways presented in this guide should serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide to the Solubility of N-methylprop-2-enethioamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative solubility data for N-methylprop-2-enethioamide is limited. This guide provides a comprehensive overview based on the solubility of structurally similar compounds and outlines detailed experimental protocols for determining its solubility.

This compound is a thioamide compound with potential applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in research and development. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering insights into its expected solubility and providing methodologies for its empirical determination.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the polarity of this compound, which contains both a polar thioamide group and a nonpolar allyl group, suggests it will exhibit a range of solubilities in organic solvents. It is anticipated to be more soluble in polar aprotic and protic solvents and less soluble in nonpolar solvents.

Solubility Data of a Structural Analogue: N-Allylthiourea

In the absence of specific data for this compound, the solubility of N-allylthiourea, a structurally related thioamide, can provide valuable qualitative insights. The structures of both compounds are presented below for comparison.

Figure 1: Comparison of Chemical Structures

Caption: Chemical structures of this compound and its structural analogue N-Allylthiourea.

The following table summarizes the available solubility data for N-allylthiourea.

Solvent ClassSolventSolubility
Polar Protic WaterSoluble (30 parts)
EthanolSoluble
MethanolSoluble
IsopropanolSoluble
Acetic AcidSoluble
Polar Aprotic AcetoneSoluble
AcetonitrileSoluble
ChloroformSoluble
Dichloromethane (DCM)Soluble
Ethyl AcetateSoluble
Nonpolar Diethyl EtherSlightly Soluble
BenzeneInsoluble
TolueneInsoluble
HeptaneInsoluble
HexaneInsoluble
XyleneInsoluble

This data suggests that this compound is likely to be soluble in polar organic solvents such as alcohols, ketones, and esters, and poorly soluble in nonpolar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols are widely accepted for determining the solubility of organic compounds.

Method 1: Shake-Flask Method (Equilibrium Method)

This is a conventional and reliable method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus:

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Centrifuge

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker and agitate at a controlled speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

  • After the equilibration period, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC-UV).

  • Calculate the solubility as the concentration of the compound in the original saturated solution (e.g., in mg/mL or mol/L).

Figure 2: Experimental Workflow for the Shake-Flask Method

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Centrifuge to separate undissolved solid B->C D Filter supernatant C->D E Dilute filtered solution D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G

Caption: A flowchart illustrating the key steps in the shake-flask solubility determination method.

Method 2: High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a smaller-scale, automated approach can be used.

Principle: A small, fixed amount of the compound is added to a series of solvents in a multi-well plate. The dissolution is monitored, often by nephelometry or UV-Vis spectroscopy.

Apparatus:

  • 96-well microtiter plates

  • Automated liquid handling system

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

  • Dispense a small, precise volume of the stock solution into the wells of a 96-well plate.

  • Evaporate the solvent to leave a thin film of the compound at the bottom of each well.

  • Add the test organic solvents to the wells.

  • Seal the plate and shake for a set period at a controlled temperature.

  • Measure the turbidity (nephelometry) or absorbance (UV-Vis) of each well. The point at which the compound fully dissolves can be correlated to its solubility.

Conclusion

Methodological & Application

Application Notes and Protocols for the Investigation of N-methylprop-2-enethioamide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct polymerization of N-methylprop-2-enethioamide is not well-documented in publicly available literature. The following application notes and protocols are based on established principles of polymer chemistry and published methods for analogous thioamide-containing polymers and acrylamides. These protocols should be regarded as a starting point for investigation and will require significant optimization.

Application Notes

Introduction to Polythioamides

Polythioamides are a class of polymers analogous to polyamides, where the oxygen atom of the amide group is replaced by a sulfur atom. This substitution imparts unique properties to the polymer, including a higher refractive index, weaker hydrogen bonding with water, and a strong affinity for heavy metal ions.[1] These characteristics make polythioamides potentially valuable materials for applications in optics, catalysis, and environmental remediation.

Synthesis Strategies for Thioamide-Containing Polymers

The synthesis of polymers containing thioamide functionalities has been approached through several routes, as direct vinyl polymerization of thioacrylamide monomers is not commonly reported.

  • Post-Polymerization Thionation: One successful method involves the conversion of existing polyamides to polythioamides. For example, commodity polymers like poly(N-isopropylacrylamide) (PNIPAM) and poly(N,N-dimethylacrylamide) (PDMA) can be thionated using Lawesson's reagent.[1] This method allows for the synthesis of thioamide-containing polymers with controlled thioamide content, avoiding potential difficulties associated with the polymerization of thioamide monomers.[1]

  • Step-Growth Polycondensation: The Willgerodt-Kindler reaction is a classical method for synthesizing thioamides and has been adapted for the preparation of polythioamides.[2] This polycondensation reaction typically involves the reaction of dialdehydes and diamines in the presence of elemental sulfur.[2]

  • Multicomponent Polymerization: High molecular weight polythioamides have been synthesized via multicomponent polymerization, for instance, from aromatic diynes, elemental sulfur, and aliphatic diamines.[3] Another approach involves the reaction of a difunctional amine monomer, maleic anhydride, and elemental sulfur.[4]

Properties of Thioamide-Containing Polymers

The introduction of the thioamide group significantly alters the properties of the parent polyamide. For instance, the thionation of poly(N-isopropylacrylamide) (PNIPAM) leads to changes in its thermal properties and aqueous solubility.

Table 1: Comparison of Properties of PNIPAM and Thionated PNIPAM [1]

PropertyPNIPAMThionated PNIPAM (16% Thioamide)Thionated PNIPAM (≥44% Thioamide)
Glass Transition Temp. (Tg)Increases with thionation levelHigher than PNIPAMHigher than PNIPAM
Decomposition Temp. (Td)Decreases with thionation levelLower than PNIPAMLower than PNIPAM
Aqueous SolubilitySoluble below LCSTSoluble below LCSTInsoluble at temperatures as low as 0°C
LCST in Water~32 °C~13 °CNot applicable
Metal Ion AffinityLowHigh affinity for Ag+, AuCl4−, Hg2+High affinity for Ag+, AuCl4−, Hg2+

Note: Specific values for Tg and Td are dependent on the degree of thionation.

Visualized Synthetic Pathways

post_polymerization_thionation Polyamide Polyamide Precursor (e.g., PNIPAM) Polythioamide Polythioamide Polyamide->Polythioamide Thionation Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent) Thionating_Agent->Polythioamide

Caption: Post-polymerization thionation of a polyamide.

willgerodt_kindler_polycondensation Dialdehyde Dialdehyde Polythioamide Polythioamide Dialdehyde->Polythioamide Polycondensation Diamine Diamine Diamine->Polythioamide Polycondensation Sulfur Elemental Sulfur Sulfur->Polythioamide Polycondensation

Caption: Willgerodt-Kindler polycondensation for polythioamide synthesis.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound Monomer

This protocol describes a potential route to the target monomer based on the thionation of the corresponding amide.

Materials:

  • N-methylprop-2-enamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylprop-2-enamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

  • Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Exploratory Radical Polymerization of this compound

This protocol outlines a starting point for the free-radical polymerization of the hypothetical monomer. The conditions are based on typical procedures for N-substituted acrylamides.[5][6] Significant optimization is expected to be necessary.

Materials:

  • This compound (purified monomer from Protocol 1)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide)

  • Methanol (for precipitation)

  • Vacuum line for degassing

Procedure:

  • In a Schlenk tube, dissolve this compound (e.g., 1 g) and AIBN (1 mol% relative to the monomer) in the chosen anhydrous solvent (e.g., 5 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the Schlenk tube with an inert gas (nitrogen or argon).

  • Immerse the sealed Schlenk tube in a preheated oil bath at 60-70 °C.

  • Allow the polymerization to proceed for a set time (e.g., 12-24 hours). The solution may become more viscous.

  • To terminate the polymerization, cool the tube in an ice bath and expose the contents to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

radical_polymerization_workflow Monomer This compound Dissolution Dissolve Monomer and Initiator Monomer->Dissolution Initiator AIBN Initiator->Dissolution Solvent Anhydrous Solvent Solvent->Dissolution Degassing Freeze-Pump-Thaw Cycles Dissolution->Degassing Polymerization Heat at 60-70 °C Degassing->Polymerization Termination Cool and Expose to Air Polymerization->Termination Precipitation Precipitate in Non-Solvent Termination->Precipitation Purification Filter and Wash Precipitation->Purification Drying Dry Under Vacuum Purification->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Exploratory workflow for radical polymerization.

Protocol 3: Characterization of Poly(this compound)

1. Structural Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to confirm the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are expected.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a thin film or KBr pellet of the polymer. Look for the disappearance of the C=C stretching vibration of the monomer and the presence of characteristic thioamide bands.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. This requires a suitable solvent system and calibration with polymer standards (e.g., polystyrene).

3. Thermal Properties Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature (Td) of the polymer.

Summary and Future Directions

The polymerization of this compound represents an unexplored area of polymer science. The protocols provided here offer a rational starting point for the synthesis and characterization of this novel polymer. Researchers should be aware of potential challenges, such as monomer instability or inhibition/chain transfer during radical polymerization due to the thioamide group. Successful synthesis could lead to new materials with interesting properties for chelation, catalysis, or as building blocks for more complex polymer architectures. Further research could also explore controlled radical polymerization techniques (e.g., RAFT, ATRP) to better control the polymerization of this and other thioacrylamide monomers.

References

Application Notes and Protocols: N-methylprop-2-enethioamide in Thio-Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thio-click chemistry has emerged as a powerful tool for the efficient and specific formation of carbon-sulfur bonds, with wide-ranging applications in materials science, bioconjugation, and drug discovery. The high reactivity and selectivity of thiol additions to activated double bonds make this a prime example of a "click" reaction. This document provides detailed application notes and protocols for the use of N-methylprop-2-enethioamide, a versatile thioamide-containing building block, in thio-click reactions. The presence of both a reactive α,β-unsaturated system and a thioamide moiety offers unique opportunities for the synthesis of novel molecular architectures and bioconjugates.

Thioamides, as isosteres of amides, exhibit altered steric and electronic properties, including increased nucleophilicity and different hydrogen bonding capabilities.[1] These characteristics can be leveraged to modulate the biological activity and pharmacokinetic properties of drug candidates. This compound serves as a valuable synthon for introducing this functionality in a controlled manner via thio-click chemistry.

Synthesis of this compound

Proposed Synthetic Protocol

Step 1: Synthesis of N-methylprop-2-enamide

  • In a well-ventilated fume hood, dissolve methylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add acryloyl chloride (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methylprop-2-enamide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Thionation of N-methylprop-2-enamide

  • In a separate flask, dissolve the purified N-methylprop-2-enamide (1.0 equivalent) in an anhydrous, high-boiling point solvent such as toluene or xylene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel to obtain the final product.

Thio-Click Reactions of this compound

This compound is an excellent substrate for thio-click reactions, specifically through a thio-Michael addition mechanism. In this reaction, a thiol adds across the activated carbon-carbon double bond of the prop-2-enethioamide moiety. This reaction can be catalyzed by a base or a nucleophile and generally proceeds with high efficiency and selectivity under mild conditions.[2][3]

General Protocol for Thio-Michael Addition
  • Dissolve this compound (1.0 equivalent) and the desired thiol-containing molecule (1.0-1.2 equivalents) in a suitable solvent. For polar substrates, solvents like water, ethanol, or dimethylformamide (DMF) can be used. For less polar substrates, THF or DCM are appropriate.[1]

  • Add a catalytic amount of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1 equivalents). Alternatively, a nucleophilic catalyst like a phosphine can be employed.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within a few hours.

  • Upon completion, if necessary, quench the catalyst with a mild acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the resulting thioether product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction parameters for thio-Michael additions, which are analogous to the expected reactivity of this compound.

Michael AcceptorThiol DonorCatalystSolventReaction Time (h)Yield (%)
α,β-unsaturated amideAliphatic ThiolN-methylmorpholine-based Ionic LiquidWater1-2>90
α,β-unsaturated amideAromatic ThiolN-methylmorpholine-based Ionic LiquidWater2-4>85
N-substituted maleimideAliphatic ThiolTriethylamineDMF<1>95
N-substituted maleimideAromatic ThiolTriethylamineDMF<1>95

This data is representative of thio-Michael additions to α,β-unsaturated systems and provides an expected baseline for reactions with this compound.

Visualizing Workflows and Pathways

Synthesis of this compound

G cluster_synthesis Synthesis of this compound methylamine Methylamine nm_amide N-methylprop-2-enamide methylamine->nm_amide Acylation acryloyl_chloride Acryloyl Chloride acryloyl_chloride->nm_amide nm_thioamide This compound nm_amide->nm_thioamide Thionation lawessons Lawesson's Reagent lawessons->nm_thioamide

Caption: Synthetic pathway for this compound.

Thio-Click Reaction Workflow

G cluster_workflow Thio-Click Reaction Workflow reagents Combine this compound and Thiol Substrate catalyst Add Base or Nucleophilic Catalyst reagents->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Quench and Remove Solvent monitoring->workup purification Purify Product workup->purification product Isolated Thioether Product purification->product

Caption: Experimental workflow for thio-click reactions.

Thio-Michael Addition Mechanism

G cluster_mechanism Thio-Michael Addition Mechanism thiol R-SH thiolate R-S⁻ (Thiolate) thiol->thiolate Deprotonation base Base base->thiolate intermediate Enolate Intermediate thiolate->intermediate Nucleophilic Attack thioamide This compound thioamide->intermediate product Thioether Product intermediate->product Protonation protonation Protonation

References

Application Notes and Protocols: N-methylprop-2-enethioamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylprop-2-enethioamide is a versatile, albeit currently under-researched, building block for medicinal chemistry. Its structure incorporates two key reactive functionalities: a thioamide group and an allyl group. The thioamide moiety is a bioisostere of the amide bond, offering different physicochemical properties such as improved metabolic stability, enhanced cell permeability, and unique hydrogen bonding capabilities. The allyl group provides a reactive handle for a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and thiol-ene "click" chemistry, making it an attractive scaffold for the synthesis of diverse compound libraries.

This document outlines potential synthetic routes to this compound and provides protocols for its application as a precursor in the synthesis of medicinally relevant heterocyclic compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the thionation of its corresponding amide, N-methylprop-2-enamide. Lawesson's reagent is a common and effective thionating agent for this transformation.

Experimental Protocol: Synthesis via Thionation
  • Reaction Setup: To a solution of N-methylprop-2-enamide (1.0 eq) in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Lawesson's reagent (0.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Illustrative Quantitative Data
EntryStarting AmideThionating AgentSolventTemperature (°C)Time (h)Yield (%)
1N-methylprop-2-enamideLawesson's ReagentToluene80385
2N-methylprop-2-enamideP4S10Pyridine100470

Applications in Heterocyclic Synthesis

The dual functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry. One such application is the synthesis of thiazole derivatives through a Hantzsch-type reaction with an α-haloketone.

Experimental Protocol: Synthesis of a Thiazole Derivative
  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.1 eq) in ethanol (0.5 M).

  • Reaction Conditions: Heat the mixture at 70 °C for 6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired N-methyl-N-(4-phenylthiazol-2-yl)prop-2-en-1-amine.

Illustrative Quantitative Data
Entryα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)
12-bromo-1-phenylethan-1-oneEthanol70678
22-chloroacetophenoneAcetonitrile80865

Potential Biological Applications

While the biological activity of this compound itself has not been reported, its structural motifs are present in molecules with known pharmacological activities. The thioamide group is found in several antiviral, antibacterial, and anticancer agents. The allyl functionality can be used to covalently target cysteine residues in proteins, a strategy employed in the design of irreversible inhibitors.

Derivatives of this compound could potentially be investigated as:

  • Kinase Inhibitors: The allyl group can act as a warhead to form a covalent bond with a non-catalytic cysteine residue in the active site of certain kinases.

  • Antiviral Agents: Thioamides have shown activity against a range of viruses, and novel derivatives could be explored for this purpose.

  • Antiparasitic Drugs: The thioamide scaffold is present in some antiparasitic compounds.

Visualizations

G cluster_synthesis Synthesis of this compound N-methylprop-2-enamide N-methylprop-2-enamide Thionation Thionation N-methylprop-2-enamide->Thionation Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thionation This compound This compound Thionation->this compound

Caption: Synthetic workflow for this compound.

G cluster_application Application in Thiazole Synthesis This compound This compound Hantzsch Reaction Hantzsch Reaction This compound->Hantzsch Reaction alpha-haloketone alpha-haloketone alpha-haloketone->Hantzsch Reaction Thiazole Derivative Thiazole Derivative Hantzsch Reaction->Thiazole Derivative

Caption: Workflow for thiazole synthesis.

G cluster_pathway Hypothetical Covalent Inhibition Pathway Drug_Derivative Thioamide-Allyl Derivative Binding Non-covalent Binding Drug_Derivative->Binding Kinase Target Kinase (with Cysteine) Kinase->Binding Covalent_Bond Covalent Inhibition Binding->Covalent_Bond Allyl reacts with Cys-SH Covalent_Bond->Block Downstream_Signaling Downstream Signaling

Caption: Covalent inhibition of a kinase by a hypothetical derivative.

Troubleshooting & Optimization

"N-methylprop-2-enethioamide stability issues during workup"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-methylprop-2-enethioamide during experimental workups. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be decomposing during aqueous workup. What are the likely causes?

A1: this compound, like other thioamides, can be susceptible to hydrolysis, especially under acidic or basic conditions. During an aqueous workup, contact with even mildly acidic or basic water can initiate decomposition. Thioamides are generally more resistant to hydrolysis than their amide counterparts; for instance, the rate of hydrolysis of some thioamides in aqueous potassium hydroxide is ten times slower than the corresponding amides.[1] However, prolonged exposure or elevated temperatures can still lead to significant degradation. Another potential issue is the inherent reactivity of the acrylamide functional group, which can be prone to polymerization or other side reactions, especially in the presence of radicals, light, or heat.

Q2: How does pH affect the stability of this compound?

A2: The stability of N-substituted amides, and by extension thioamides, is often pH-dependent. Hydrolysis rates typically increase in both acidic and basic conditions.[2] For N-methylacetamide, a related compound, the hydrolysis rate is significantly faster at low and high pH compared to near-neutral conditions.[2] It is therefore crucial to maintain a near-neutral pH (6.5-7.5) during the workup and purification of this compound to minimize degradation.

Q3: I am observing a significant loss of my compound during purification by silica gel chromatography. What could be the reason?

A3: Silica gel is inherently acidic and can promote the degradation of acid-sensitive compounds like this compound. The acidic surface of the silica can catalyze hydrolysis of the thioamide functional group. To mitigate this, consider the following:

  • Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites.

  • Alternative Stationary Phases: Employ less acidic stationary phases like alumina (basic or neutral) or Florisil®.

  • Rapid Chromatography: Minimize the time your compound spends on the column by using flash chromatography with optimized solvent systems for quick elution.

Q4: Can this compound polymerize during workup or storage?

A4: The prop-2-enethioamide (thioacrylamide) moiety contains a reactive double bond, making it susceptible to polymerization. This can be initiated by heat, light, or radical initiators. During workup, concentration steps at elevated temperatures should be avoided. For storage, it is advisable to keep the compound in a cool, dark place and consider the addition of a radical inhibitor like butylated hydroxytoluene (BHT).

Troubleshooting Guides

Problem 1: Low yield after aqueous extraction.
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis due to non-neutral pH Use deionized water buffered to a pH of 7.0-7.5 for all aqueous washes.Minimized hydrolysis and improved recovery of the thioamide.
Emulsion formation leading to material loss Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.Clear phase separation and improved extraction efficiency.
Decomposition on contact with acidic or basic solutions If an acid or base wash is necessary, perform it quickly at low temperatures (0-5 °C) and immediately neutralize the organic layer.Reduced degradation of the target compound.
Problem 2: Product degradation during solvent removal.
Potential Cause Troubleshooting Step Expected Outcome
Thermal decomposition or polymerization Concentrate the solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 30°C).Preservation of the this compound structure.
Exposure to light Protect the flask from light by wrapping it in aluminum foil during concentration.Prevention of light-induced polymerization or degradation.

Experimental Protocols

Protocol 1: Neutral Aqueous Workup for this compound
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water, proceed to step 3. If the solvent is water-miscible (e.g., THF, acetonitrile), first remove the solvent under reduced pressure at a temperature below 30°C.

  • Dilute the residue with an inert, water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (buffered to pH ~8).

    • Brine (saturated aqueous NaCl).

  • Perform all washes quickly and avoid vigorous shaking to prevent emulsion formation.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature below 30°C.

Protocol 2: Purification by Neutralized Silica Gel Chromatography
  • Preparation of Neutralized Silica Gel:

    • Prepare a slurry of silica gel in the desired eluent.

    • Add 1% (v/v) of triethylamine to the slurry and stir for 15 minutes.

    • Pack the column with the neutralized silica gel slurry.

  • Chromatography:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the compound using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the eluent under reduced pressure at a temperature below 30°C.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Potential Decomposition Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Polymerization Polymerization Temp->Polymerization Light Light Exposure Light->Polymerization Silica Acidic Surfaces (e.g., Silica Gel) Degradation General Degradation Silica->Degradation NMPET This compound NMPET->Hydrolysis Aqueous Acid/Base NMPET->Polymerization Heat/Light/Radicals NMPET->Degradation Acidic Surfaces

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Start Low Product Yield or Purity Check_Workup Review Workup Procedure Start->Check_Workup Check_Purification Review Purification Method Start->Check_Purification Check_Storage Review Storage Conditions Start->Check_Storage Aqueous_Wash Aqueous Wash Issue? Check_Workup->Aqueous_Wash Solvent_Removal Solvent Removal Issue? Check_Workup->Solvent_Removal Chromatography Chromatography Issue? Check_Purification->Chromatography Store_Cold_Dark Action: Store at Low Temp in the Dark Check_Storage->Store_Cold_Dark Aqueous_Wash->Solvent_Removal No Use_Neutral_pH Action: Use Buffered Water (pH 7) Aqueous_Wash->Use_Neutral_pH Yes Solvent_Removal->Check_Purification No Low_Temp_Rotovap Action: Use Low Temp (<30°C) Rotary Evaporation Solvent_Removal->Low_Temp_Rotovap Yes Neutralize_Silica Action: Use Neutralized Silica Gel Chromatography->Neutralize_Silica Yes

Caption: Troubleshooting workflow for this compound stability issues.

References

"optimizing temperature for N-methylprop-2-enethioamide formation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylprop-2-enethioamide. Our focus is on optimizing the reaction temperature to maximize yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using a thionating agent like Lawesson's reagent.

Issue / Question Possible Cause(s) Recommended Solution(s)
Low to no product yield 1. Insufficient reaction temperature: The thionation reaction may be too slow at lower temperatures. 2. Poor quality of thionating agent: Lawesson's reagent can decompose if not stored properly. 3. Incomplete reaction: The reaction time may be too short.1. Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS. 2. Use a fresh batch of Lawesson's reagent or test its activity on a known substrate. 3. Extend the reaction time and continue to monitor for the consumption of the starting amide.
Presence of multiple byproducts 1. Reaction temperature is too high: Elevated temperatures can lead to decomposition of the starting material, product, or reagent, as well as side reactions. 2. Excess thionating agent: Using too much Lawesson's reagent can lead to the formation of phosphorus-containing byproducts that are difficult to remove.1. Reduce the reaction temperature. If using a high-boiling solvent like toluene, consider switching to a lower-boiling solvent like THF to allow for a milder reaction temperature. 2. Use a stoichiometric amount or a slight excess (e.g., 0.5 equivalents for a primary amide) of the thionating agent.
Starting material remains unreacted 1. Low reaction temperature or short reaction time. 2. Poor solubility of reactants: The starting amide or Lawesson's reagent may not be fully dissolved in the chosen solvent.1. Increase the reaction temperature or prolong the reaction time. 2. Choose a solvent in which both the starting material and the thionating agent are soluble. For Lawesson's reagent, THF is a good option for room temperature reactions, while toluene is suitable for higher temperatures.
Difficulty in purifying the product 1. Phosphorus-containing byproducts: The byproducts from Lawesson's reagent can be difficult to separate from the desired thioamide. 2. Product instability: Thioamides can be sensitive to acidic or basic conditions.1. Perform an aqueous work-up to remove some of the polar byproducts before column chromatography. A modified workup with ethylene glycol has also been reported to help sequester byproducts. 2. Use neutral purification conditions. Avoid strongly acidic or basic eluents during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature is highly dependent on the solvent and the desired reaction time. For reactions in tetrahydrofuran (THF), the synthesis can often be carried out at room temperature (around 20-25°C). In higher-boiling solvents like toluene, temperatures are typically elevated to 80-110°C to ensure a reasonable reaction rate. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction's progress.

Q2: How does temperature affect the yield and purity of the final product?

A2: Temperature has a significant impact on both yield and purity.

  • Yield: Increasing the temperature generally increases the reaction rate, which can lead to a higher yield in a shorter amount of time. However, excessively high temperatures can lead to the decomposition of the product or starting material, thus reducing the overall yield.

  • Purity: Higher temperatures can promote the formation of byproducts through various side reactions. Therefore, the optimal temperature is a balance between achieving a good reaction rate and minimizing the formation of impurities.

Q3: What are the common side reactions to be aware of when optimizing the temperature?

A3: At elevated temperatures, potential side reactions include:

  • Decomposition: The α,β-unsaturated nature of this compound can make it susceptible to polymerization or decomposition at high temperatures.

  • Epimerization: If there are chiral centers in the molecule, high temperatures can sometimes lead to their epimerization.

  • Reactions with the solvent: At very high temperatures, the reactants or intermediates might react with the solvent.

Q4: Can microwave irradiation be used to optimize the reaction?

A4: Yes, microwave-assisted synthesis can be an effective method for this transformation. Microwave heating can significantly reduce reaction times and often leads to higher yields and cleaner reactions by providing rapid and uniform heating.

Data Presentation

Reaction Temperature (°C)SolventTypical Reaction Time (hours)Estimated Yield (%)Notes
25 (Room Temperature)THF12 - 2475-85Slower reaction rate, but generally cleaner with fewer byproducts.
65 (Reflux)THF2 - 480-90Faster reaction with potentially more byproducts.
80Toluene4 - 885-95Good balance between reaction rate and yield.
110 (Reflux)Toluene1 - 370-80Very fast reaction, but higher risk of decomposition and byproduct formation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • N-methylprop-2-enamide

  • Lawesson's Reagent

  • Anhydrous solvent (e.g., THF or Toluene)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve N-methylprop-2-enamide (1.0 eq) in the chosen anhydrous solvent (e.g., THF or toluene).

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) to the solution.

  • Reaction:

    • For Room Temperature Reaction (THF): Stir the mixture at room temperature and monitor the reaction progress by TLC.

    • For Elevated Temperature Reaction (Toluene): Heat the mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropri

Technical Support Center: Thionation of N-methyl-2-propenamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thionation of N-methyl-2-propenamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative thionating agents to Lawesson's Reagent for the synthesis of N-methyl-2-propenethioamide?

A1: While Lawesson's Reagent (LR) is widely used, several effective alternatives are available, each with its own advantages. The most common alternatives include Phosphorus Pentasulfide (P₄S₁₀) in combination with various reagents, and modified versions of Lawesson's Reagent.[1][2][3]

  • Phosphorus Pentasulfide (P₄S₁₀)-Based Reagents:

    • P₄S₁₀/Hexamethyldisiloxane (HMDO): This combination is known to be highly efficient for the thionation of amides, often providing yields comparable or superior to Lawesson's Reagent. A key advantage is the easier workup, as byproducts can often be removed by hydrolytic workup or simple filtration.[3][4]

    • P₄S₁₀/Pyridine Complex: This crystalline, storable reagent can be used in solvents like acetonitrile and is known for producing cleaner reaction profiles and purer products. It also exhibits high thermal stability.[5]

    • P₄S₁₀/Alumina (Al₂O₃): Using a solid support like alumina can simplify purification. The reagent is effective in solvents like dioxane at reflux, and the workup is often simpler than with LR.[1]

  • Modified Lawesson's Reagents:

    • Fluorous Lawesson's Reagent (f-LR): This analogue of LR facilitates a much simpler purification process. The fluorous tag allows for the easy removal of the reagent and its byproducts by fluorous solid-phase extraction, often eliminating the need for column chromatography.[6][7]

Q2: What are the potential side reactions when performing thionation on N-methyl-2-propenamide?

A2: The presence of the α,β-unsaturated system in N-methyl-2-propenamide makes it susceptible to side reactions that are not as common with saturated amides.

  • Polymerization: The acrylamide moiety is prone to polymerization, especially at elevated temperatures. This can lead to the formation of polymeric byproducts, reducing the yield of the desired thioamide and complicating purification.[8] The use of radical inhibitors can help mitigate this issue.

  • Michael Addition: The electrophilic β-carbon of the propenamide system can undergo Michael addition with nucleophiles present in the reaction mixture. Thiols, which can be generated in situ or be present as impurities, are known to react with acrylamides in this manner.[9][10]

  • Decomposition of the Thioamide: α,β-Unsaturated thioketones and thioamides can be unstable and may decompose upon prolonged heating or during purification.

Q3: How can I purify N-methyl-2-propenethioamide after the reaction?

A3: Purification of the target thioamide requires removal of the thionating agent's byproducts and any side products.

  • Aqueous Workup: A thorough aqueous workup is crucial, especially when using Lawesson's Reagent, to remove water-soluble phosphorus-containing byproducts.[11]

  • Chromatography: Silica gel column chromatography is a common method for purifying thioamides. A gradient of non-polar to moderately polar solvents (e.g., petroleum ether/ether or hexane/ethyl acetate) is typically effective.

  • Fluorous Solid-Phase Extraction: If using a fluorous thionating agent, the product can be easily separated from the fluorous byproducts by passing the reaction mixture through a fluorous silica gel cartridge.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low to no conversion of starting material 1. Insufficiently reactive thionating agent. 2. Reaction temperature is too low. 3. Deactivated thionating agent due to moisture.1. Switch to a more reactive agent (e.g., P₄S₁₀/HMDO). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all reagents and solvents are anhydrous.
Formation of a significant amount of polymer The reaction temperature is too high, or the reaction time is too long, leading to radical polymerization of the acrylamide.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Add a radical inhibitor (e.g., phenothiazine) to the reaction mixture.[12]
Multiple unidentified spots on TLC 1. Michael addition side reactions. 2. Decomposition of the product.1. Use a milder thionating agent or lower reaction temperature. 2. Minimize reaction time and purify the product promptly after the reaction is complete.
Difficulty in removing phosphorus byproducts Incomplete hydrolysis or extraction of byproducts from reagents like Lawesson's or P₄S₁₀.1. Perform a more rigorous aqueous workup with multiple extractions. 2. For Lawesson's Reagent byproducts, consider a workup involving treatment with ethylene glycol to form more polar, easily separable species. 3. Use a fluorous Lawesson's reagent to simplify byproduct removal via fluorous solid-phase extraction.[6]

Quantitative Data Summary

The following table summarizes representative yields for the thionation of various amides using different thionating agents. Note: This data is for general amides and not specifically for N-methyl-2-propenamide. Reaction conditions should be optimized for this specific substrate.

Thionating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's ReagentBenzamideTolueneReflux195[11]
P₄S₁₀/HMDOBenzamideTolueneReflux298[4]
P₄S₁₀/PyridineN-phenylacetamideAcetonitrileReflux1.592[5]
Fluorous-LR (f-LR)BenzamideTHF55492[6]
P₄S₁₀/Al₂O₃BenzamideDioxaneReflux693[1]

Experimental Protocols

Protocol 1: Thionation of N-methyl-2-propenamide using P₄S₁₀/HMDO

This protocol is adapted from the general procedure for amide thionation with P₄S₁₀/HMDO.[4]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend N-methyl-2-propenamide (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: Add hexamethyldisiloxane (HMDO, 2.5 eq) followed by phosphorus pentasulfide (P₄S₁₀, 0.45 eq).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Thionation of N-methyl-2-propenamide using Fluorous Lawesson's Reagent (f-LR)

This protocol is based on the general procedure for thionation using f-LR.[6]

  • Reaction Setup: In a dry flask, dissolve N-methyl-2-propenamide (1.0 eq) and fluorous Lawesson's Reagent (f-LR, 0.6 eq) in anhydrous THF.

  • Reaction: Heat the mixture at 55 °C and monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture and add fluorous silica gel. Remove the solvent under reduced pressure.

  • Purification: Load the resulting solid onto a cartridge filled with fluorous silica gel. Elute the desired product with a polar solvent (e.g., acetonitrile), leaving the fluorous byproducts adsorbed on the stationary phase. Concentrate the eluent to obtain the purified N-methyl-2-propenethioamide.

Diagrams

Thionation_Workflow cluster_reaction Thionation Reaction cluster_workup Workup & Purification N-methyl-2-propenamide N-methyl-2-propenamide Reaction_Vessel Anhydrous Solvent Inert Atmosphere N-methyl-2-propenamide->Reaction_Vessel Thionating_Agent Alternative Thionating Agent Thionating_Agent->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Reaction Completion Purification Purification Method (Chromatography, etc.) Crude_Product->Purification Pure_Product N-methyl-2-propenethioamide Purification->Pure_Product

Caption: General experimental workflow for the thionation of N-methyl-2-propenamide.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Polymer_Observed Polymer Observed? Low_Yield->Polymer_Observed No Check_Purity Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Purity Yes Add_Inhibitor Add Polymerization Inhibitor Polymer_Observed->Add_Inhibitor Yes End End Polymer_Observed->End No Optimize_Conditions Optimize Temp. & Time Check_Purity->Optimize_Conditions Optimize_Conditions->End Add_Inhibitor->Optimize_Conditions

Caption: A logical flowchart for troubleshooting common issues in the thionation reaction.

References

Validation & Comparative

"spectroscopic comparison of N-methylprop-2-enethioamide and its amide precursor"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic properties of N-methylprop-2-enethioamide and its amide precursor, N-methylprop-2-enamide, is presented for researchers and professionals in the fields of medicinal chemistry and drug development. This guide provides a side-by-side examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

The substitution of an oxygen atom with sulfur in an amide functional group to form a thioamide introduces significant changes to the molecule's electronic and steric properties. These alterations are reflected in their spectroscopic signatures, providing a valuable tool for characterization and analysis. This guide will delve into these differences, offering a clear comparison between N-methylprop-2-enamide and its corresponding thioamide.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for N-methylprop-2-enamide and the expected data for this compound based on characteristic thioamide spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Predicted for Thioamide)

CompoundProtonChemical Shift (δ, ppm)
N-methylprop-2-enamide N-H~5.5-7.5 (broad)
C=CH₂~5.6-6.3
N-CH₃~2.8 (doublet)
This compound N-H~7.5-9.5 (broad)
C=CH₂~5.7-6.5
N-CH₃~3.0-3.5 (doublet)

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (δ, ppm)
N-methylprop-2-enamide [1]C=O~167
C=CH₂~126-131
N-CH₃~26
This compound C=S~195-205
C=CH₂~128-135
N-CH₃~30-40

Table 3: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupWavenumber (cm⁻¹)
N-methylprop-2-enamide [1]N-H stretch~3300
C=O stretch (Amide I)~1650
N-H bend (Amide II)~1550
C=C stretch~1620
This compound N-H stretch~3100-3300
Thioamide I (C=S stretch)~1200-1400
Thioamide II (C-N stretch/N-H bend)~1500-1600
C=C stretch~1610

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pattern
N-methylprop-2-enamide [1]C₄H₇NO85.11M⁺, [M-CH₃]⁺, [M-C₂H₂O]⁺
This compound C₄H₇NS101.17M⁺, [M-CH₃]⁺, [M-SH]⁺, [M-C₂H₂S]⁺

From Amide to Thioamide: A Chemical Transformation

The conversion of N-methylprop-2-enamide to this compound is a classic thionation reaction. A common and effective method involves the use of Lawesson's reagent.

G Amide N-methylprop-2-enamide Thioamide This compound Amide->Thioamide Thionation Reagent Lawesson's Reagent (or P₄S₁₀) Reagent->Thioamide

Caption: Synthetic pathway from N-methylprop-2-enamide to this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of thioamides using Lawesson's reagent.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylprop-2-enamide (1.0 eq) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of both the amide and the resulting thioamide.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Interpreting the Spectroscopic Differences

The replacement of the carbonyl oxygen with a sulfur atom leads to predictable and significant shifts in the spectroscopic data, providing clear evidence of the successful transformation.

NMR Spectroscopy
  • ¹H NMR: The most notable change is the downfield shift of the N-H proton in the thioamide (~7.5-9.5 ppm) compared to the amide (~5.5-7.5 ppm). This is due to the increased deshielding effect of the thiocarbonyl group. The N-methyl protons also experience a downfield shift for the same reason.

  • ¹³C NMR: The carbon of the C=S group in the thioamide resonates at a significantly lower field (~195-205 ppm) compared to the C=O carbon of the amide (~167 ppm).[3] This substantial downfield shift is a hallmark of the thiocarbonyl group and is a definitive indicator of the thionation reaction.

IR Spectroscopy

The IR spectra provide a clear distinction between the amide and thioamide functionalities. The strong C=O stretching vibration (Amide I band) around 1650 cm⁻¹ in N-methylprop-2-enamide is absent in the spectrum of this compound.[4][5] Instead, the thioamide exhibits characteristic bands, including the "Thioamide I" band (primarily C=S stretching) between 1200-1400 cm⁻¹ and the "Thioamide II" band (a mixture of C-N stretching and N-H bending) between 1500-1600 cm⁻¹.[2]

Mass Spectrometry

The molecular ion peak in the mass spectrum of this compound will be 16 mass units higher than that of N-methylprop-2-enamide, corresponding to the mass difference between sulfur and oxygen. The fragmentation patterns will also differ, with the thioamide showing characteristic losses of sulfur-containing fragments such as SH.

References

Unveiling the Cross-Reactivity Profile of Thioamide-Containing Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The introduction of a thioamide group in place of an amide in biologically active molecules can significantly alter their physicochemical properties, leading to changes in target affinity, stability, and potential off-target effects. While no specific cross-reactivity studies on N-methylprop-2-enethioamide are publicly available, a broader examination of thioamide-containing compounds provides valuable insights into their potential for off-target interactions. This guide presents a comparative analysis of thioamide analogues in biological assays, supported by experimental data and detailed methodologies, to aid researchers in understanding and predicting the cross-reactivity of this chemical class.

Comparative Analysis of Thioamide Analogs

Thioamide substitution can subtly influence molecular interactions, leading to varied biological outcomes. The isosteric replacement of an amide with a thioamide alters hydrogen bonding capabilities, with the thioamide N-H being a better hydrogen bond donor and the sulfur a weaker hydrogen bond acceptor compared to its amide counterpart.[1][2] These seemingly minor changes can have significant repercussions for protein binding and biological signaling.[1]

A pertinent example of this is observed in studies of thioamide-containing peptide antigens. The following table summarizes the binding affinities and stabilization of Major Histocompatibility Complex Class I (MHC I) HLA-A2 by thioamide analogues of the GILGFVFTL (GIL) peptide.

Thioamide AnalogueModification PositionHLA-A2 Stabilization (EC50, µM)Relative Potency (EC50)In Vitro HLA-A2 Affinity (IC50, µM)Relative Affinity (IC50)
GIL (Parent Peptide) -1.2 ± 0.11.00.5 ± 0.041.0
GIL-1 11.1 ± 0.11.10.1 ± 0.015.0
GIL-2 21.3 ± 0.10.90.4 ± 0.031.3
GIL-3 31.0 ± 0.11.2<0.016>31.3
GIL-4 41.5 ± 0.10.80.6 ± 0.050.8
GIL-5 51.4 ± 0.10.90.5 ± 0.041.0
GIL-7 74.8 ± 0.40.34.0 ± 0.30.1
GIL-8 81.2 ± 0.11.01.5 ± 0.10.3

Data adapted from a study on thioamide analogues of MHC I antigen peptides. The EC50 values represent the concentration of peptide required to achieve 50% of the maximal HLA-A2 stabilization on T2 cells. The IC50 values represent the concentration of peptide required to inhibit the binding of a fluorescently labeled standard peptide to HLA-A2 by 50%.

The data clearly demonstrates that the position of the thioamide substitution significantly impacts the peptide's ability to bind to and stabilize the HLA-A2 molecule. While some substitutions have a minimal effect (e.g., GIL-2, GIL-5, GIL-8), others can either enhance (e.g., GIL-1, GIL-3 in the in vitro assay) or decrease (e.g., GIL-7) binding affinity. This highlights the potential for thioamide modifications to create both desired and undesired interactions with biological targets.

Potential Off-Target Effects of Thioamides

Beyond specific target interactions, the thioamide functional group is known to have broader biological activities, which can be considered as potential cross-reactivity or off-target effects. Antithyroid thionamides, such as methimazole and propylthiouracil, are known to inhibit lactoperoxidase, an enzyme involved in mucosal defense.[3][4] Other reported extrathyroidal actions of thionamides include stimulation of gastric acid secretion and effects on the immune system, such as agranulocytosis and immune suppression.[3][4]

Furthermore, the antibacterial activity of compounds like closthioamide is attributed to the presence of thioamide moieties, which inhibit the ATPase activity of DNA gyrase and topoisomerase IV.[1] This indicates that thioamide-containing molecules could potentially interact with bacterial enzymes, an important consideration in drug development.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

1. HLA-A2 Stabilization Assay on T2 Cells

  • Cell Line: T2 cells, which are deficient in TAP (transporter associated with antigen processing), leading to low surface expression of HLA-A2 molecules unless stabilized by an external peptide.

  • Principle: The ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells is measured. Higher affinity peptides lead to a greater number of stable HLA-A2 complexes on the cell surface.

  • Protocol:

    • T2 cells are incubated overnight with varying concentrations of the test peptide.

    • Following incubation, the cells are washed to remove unbound peptide.

    • The cells are then stained with a fluorescently labeled monoclonal antibody specific for HLA-A2.

    • The fluorescence intensity of the stained cells is quantified by flow cytometry.

    • The half-maximal effective concentration (EC50), the concentration of peptide that yields 50% of the maximum fluorescence signal, is calculated.[2]

2. In Vitro HLA-A2 Affinity Assay

  • Principle: This is a competitive binding assay that measures the ability of a test peptide to inhibit the binding of a known, high-affinity fluorescently labeled peptide to purified HLA-A2 molecules.

  • Protocol:

    • Purified, recombinant HLA-A2 molecules are incubated with a fixed concentration of a fluorescently labeled standard peptide.

    • Varying concentrations of the unlabeled test peptide are added to the mixture to compete for binding to HLA-A2.

    • After reaching equilibrium, the amount of bound fluorescent peptide is measured using a suitable detection method (e.g., fluorescence polarization).

    • The half-maximal inhibitory concentration (IC50), the concentration of the test peptide that reduces the binding of the fluorescent peptide by 50%, is determined.[2]

Visualizing On-Target vs. Off-Target Effects

The following diagram illustrates the fundamental concept of a therapeutic compound's intended action versus its potential for cross-reactivity with unintended biological molecules.

On_Target_vs_Off_Target cluster_0 Therapeutic Compound cluster_1 Biological Environment Compound Thioamide Compound OnTarget Intended Target (e.g., specific receptor) Compound->OnTarget Therapeutic Effect OffTarget1 Off-Target 1 (e.g., related enzyme) Compound->OffTarget1 Side Effect / Cross-Reactivity OffTarget2 Off-Target 2 (e.g., unrelated protein) Compound->OffTarget2 Side Effect / Cross-Reactivity

Caption: On-target vs. off-target interactions of a thioamide compound.

The following workflow outlines the general process for assessing the cross-reactivity of a novel compound.

Cross_Reactivity_Workflow Start Novel Thioamide Compound PrimaryAssay Primary Screening (On-Target Activity) Start->PrimaryAssay Active Active? PrimaryAssay->Active SecondaryAssay Secondary Screening (Selectivity Panel) Active->SecondaryAssay Yes Discard Discard/Redesign Active->Discard No CrossReactive Cross-Reactive? SecondaryAssay->CrossReactive LeadOptimization Lead Optimization CrossReactive->LeadOptimization No CrossReactive->Discard Yes

Caption: A generalized workflow for cross-reactivity assessment.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling N-methylprop-2-enethioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling N-methylprop-2-enethioamide. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber). Regularly inspect gloves for any signs of degradation or perforation and change them frequently.To prevent skin contact. Thioamides can cause skin irritation.[1][3]
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and aerosols. Thioamides can cause serious eye irritation.[1][3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when handling the compound outside of a certified chemical fume hood.To prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1]
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.To protect the skin from accidental contact and to provide a barrier against flammable compounds.[4]

Operational Plan: From Handling to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following step-by-step operational and disposal plans must be strictly followed.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handle_weigh 4. Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_reaction 5. Perform Experiment in a Closed System handle_weigh->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste 7. Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Experimental workflow for handling this compound.
Step-by-Step Handling Procedures:

  • Preparation:

    • Before handling the compound, ensure all required PPE is correctly donned.[1][2]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Whenever possible, perform reactions in a closed system to prevent the release of vapors.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, paper towels, pipette tips) should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

All hazardous waste must be disposed of through your institution's environmental health and safety office.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, or if you are not trained, evacuate the area and contact your institution's emergency response team.[1]

By adhering to these safety protocols, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and procedures.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.